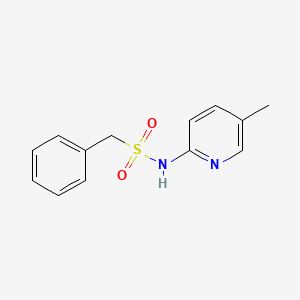
N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used to treat Attention Deficit Hyperactivity Disorder (ADHD) and Narcolepsy. Methylphenidate belongs to the class of drugs known as phenethylamines and is chemically similar to amphetamines.
Mecanismo De Acción
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. Methylphenidate blocks the reuptake of dopamine and norepinephrine by the presynaptic neurons, leading to an increase in their levels in the synaptic cleft. The increased levels of dopamine and norepinephrine enhance the transmission of signals between neurons, leading to improved attention and concentration.
Biochemical and Physiological Effects
Methylphenidate has several biochemical and physiological effects on the body. Methylphenidate increases heart rate, blood pressure, and body temperature. It also stimulates the release of glucose from the liver, leading to an increase in blood sugar levels. Methylphenidate also affects the levels of several hormones, including cortisol, growth hormone, and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylphenidate has several advantages and limitations for lab experiments. Methylphenidate is widely available and can be easily administered to animals. It has a well-defined mechanism of action and has been extensively studied for its therapeutic and cognitive-enhancing effects. However, Methylphenidate also has several limitations. It has a short half-life, and its effects on animals may not be comparable to its effects on humans. Methylphenidate also has several side effects, including anxiety, insomnia, and appetite suppression, which may affect the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of Methylphenidate. One area of research is the development of new formulations of Methylphenidate that have a longer half-life and fewer side effects. Another area of research is the study of the long-term effects of Methylphenidate on cognitive function and brain development. There is also a need for more research on the effects of Methylphenidate on animals and its potential use in animal models of N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and other neuropsychiatric disorders.
Conclusion
In conclusion, Methylphenidate is a widely used psychostimulant drug that has several therapeutic and cognitive-enhancing effects. The synthesis of Methylphenidate is a complex process that requires expertise in organic chemistry. Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain and has several biochemical and physiological effects on the body. Methylphenidate has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of Methylphenidate involves the reaction between pyridine-2-carboxylic acid and phenylmagnesium bromide, followed by the reaction with methanesulfonyl chloride. The final product is obtained by the reduction of the resulting sulfonyl chloride with lithium aluminum hydride. The synthesis of Methylphenidate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Methylphenidate has been extensively studied for its therapeutic effects on N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and Narcolepsy. Several studies have shown that Methylphenidate improves attention, concentration, and impulse control in individuals with N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide. Methylphenidate has also been found to reduce excessive daytime sleepiness in individuals with Narcolepsy. Apart from its therapeutic effects, Methylphenidate has also been studied for its cognitive-enhancing properties. Studies have shown that Methylphenidate improves working memory, cognitive flexibility, and decision-making in healthy individuals.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-7-8-13(14-9-11)15-18(16,17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBZTSCUOGOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-2-methyl-N-{rel-(3R,4S)-1-[(3-methyl-2-pyrazinyl)methyl]-4-propyl-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5646185.png)

![4-fluoro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5646205.png)


![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B5646248.png)
![N,1-dimethyl-N-[4-(methylthio)benzyl]-4-piperidinamine](/img/structure/B5646251.png)
![2-[(4-chlorobenzyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5646258.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)